molecular formula C16H43NO6Si3 B8234415 Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

Cat. No.: B8234415
M. Wt: 429.8 g/mol
InChI Key: DMWNUCYYHSDYJY-UHFFFAOYSA-N
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Description

Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is a complex organosilicon compound. It features multiple siloxane linkages and hydroxyl groups, making it a versatile molecule in various chemical applications. This compound is particularly noted for its potential use in advanced material science and industrial chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol typically involves multiple steps:

    Initial Siloxane Formation: The process begins with the formation of the siloxane backbone. This is achieved by reacting dimethylchlorosilane with a suitable diol, such as ethylene glycol, under controlled conditions to form the initial siloxane linkage.

    Hydroxyethoxy Propylation: The next step involves the introduction of the hydroxyethoxy propyl groups. This is done by reacting the intermediate siloxane with 3-chloropropyltriethoxysilane in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

    Final Hydroxylation: The final step is the hydroxylation of the terminal groups. This is typically achieved by reacting the intermediate product with ethylene oxide under basic conditions to introduce the terminal hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely be automated to maintain consistent quality and to handle the potentially hazardous reagents safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form silane derivatives, particularly if the hydroxyl groups are targeted.

    Substitution: The siloxane linkages can undergo substitution reactions, where the silicon atoms can be replaced with other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carbonyl compounds or carboxylic acids.

    Reduction: Silane derivatives.

    Substitution: Various substituted siloxane compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of advanced siloxane-based materials. Its multiple reactive sites allow for the creation of complex polymeric structures with tailored properties.

Biology

In biological research, the compound’s biocompatibility and functional groups make it useful for creating bioactive surfaces and drug delivery systems. Its hydroxyl groups can be modified to attach various biomolecules.

Medicine

In medicine, it is explored for its potential in creating biocompatible coatings for medical devices and implants. The compound’s ability to form stable, flexible films makes it ideal for such applications.

Industry

Industrially, this compound is used in the production of high-performance coatings, adhesives, and sealants

Mechanism of Action

The compound exerts its effects primarily through its siloxane linkages and hydroxyl groups. The siloxane backbone provides flexibility and thermal stability, while the hydroxyl groups offer sites for further chemical modification. These features allow the compound to interact with various molecular targets, such as proteins or other polymers, through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Polydimethylsiloxane: A simpler siloxane compound with similar flexibility but fewer reactive sites.

    Trimethylsilylpropylamine: Another organosilicon compound with different functional groups, offering different reactivity.

    Dimethylsiloxane-ethylene oxide copolymer: A compound with similar structural features but different applications due to its copolymeric nature.

Uniqueness

Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol stands out due to its multiple hydroxyl groups and siloxane linkages, providing a unique combination of reactivity and stability. This makes it particularly useful in applications requiring both flexibility and the ability to undergo further chemical modifications.

Properties

IUPAC Name

azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40O6Si3.H3N/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18;/h17-18H,7-16H2,1-6H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWNUCYYHSDYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H43NO6Si3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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